Cas no 2338-29-6 (4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole)

4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative with significant utility in pharmaceutical and agrochemical synthesis. Its highly substituted structure, featuring tetrachloro and trifluoromethyl functional groups, enhances its reactivity and stability, making it a valuable intermediate in the development of bioactive compounds. The electron-withdrawing properties of the substituents facilitate nucleophilic substitution reactions, enabling precise modifications for targeted applications. This compound is particularly useful in the synthesis of fungicides, antivirals, and other specialized chemicals requiring robust heterocyclic frameworks. Its purity and consistent performance under rigorous conditions make it a reliable choice for research and industrial processes.
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole structure
2338-29-6 structure
Product Name:4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
CAS No:2338-29-6
MF:C8HCl4F3N2
MW:323.91414809227
CID:261584
PubChem ID:75357
Update Time:2025-05-19

4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,4,5,6,7-tetrachloro-2-(trifluoromethyl)-
    • 4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole
    • Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
    • 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
    • SCHEMBL1728364
    • Tetrachlorotrifluoromethylbenzimidazole
    • 2338-29-6
    • 4,5,6,7-Tetrachloro-2-(trifluoromethyl)benzimidazole
    • 5-23-06-00359 (Beilstein Handbook Reference)
    • CHEBI:1744
    • DTXSID30177936
    • TTFB
    • CHEMBL4572335
    • QLKDMIUEWFNEPV-UHFFFAOYSA-N
    • AKOS024278482
    • ST023260
    • Q27105502
    • 1H-Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
    • BRN 0621883
    • 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
    • Inchi: 1S/C8HCl4F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17)
    • InChI Key: QLKDMIUEWFNEPV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(C2=C1NC(C(F)(F)F)=N2)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 321.88483
  • Monoisotopic Mass: 321.885
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Density: 1.7319 (estimate)
  • Boiling Point: 98.5°C (rough estimate)
  • Flash Point: 195.4°C
  • Refractive Index: 1.61
  • PSA: 28.68

4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T223380-1mg
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
2338-29-6
1mg
$ 355.00 2022-06-03
TRC
T223380-2.5mg
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
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2.5mg
$173.00 2023-05-17
TRC
T223380-5mg
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
2338-29-6
5mg
$ 1155.00 2022-06-03
TRC
T223380-10mg
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
2338-29-6
10mg
$603.00 2023-05-17
TRC
T223380-25mg
4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole
2338-29-6
25mg
$ 800.00 2023-09-06

Additional information on 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole

Introduction to 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS No. 2338-29-6)

4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole is a highly substituted benzimidazole derivative characterized by its unique structural and electronic properties. This compound, identified by the chemical identifier CAS No. 2338-29-6, has garnered significant attention in the field of medicinal chemistry due to its potential applications in the development of novel therapeutic agents. The presence of multiple chlorine and trifluoromethyl substituents imparts distinct reactivity and binding affinities, making it a valuable scaffold for further chemical modifications and biological evaluations.

The benzimidazole core is a well-documented pharmacophore in drug discovery, known for its role in various biological processes such as DNA intercalation and enzyme inhibition. The introduction of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's interaction with biological targets, thereby improving its pharmacological activity. This compound's structural features make it particularly interesting for investigating mechanisms of action in diseases where benzimidazole derivatives have shown promise.

In recent years, there has been a growing interest in halogenated benzimidazoles due to their enhanced metabolic stability and bioavailability. The 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole structure exemplifies this trend, offering a rich platform for synthetic exploration. Researchers have leveraged its framework to develop derivatives with improved pharmacokinetic profiles and target specificity. For instance, modifications at the chlorine and trifluoromethyl positions have been shown to modulate binding interactions with enzymes and receptors, leading to more potent and selective drug candidates.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The chlorine atoms provide multiple sites for functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents and explore new chemical space. Similarly, the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have made 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole a preferred starting material for synthesizing novel analogs with tailored biological activities.

Recent studies have highlighted the compound's potential in addressing various therapeutic challenges. For example, derivatives of this scaffold have been investigated for their anti-inflammatory and antiviral properties. The electron-withdrawing nature of the halogen substituents facilitates interactions with biological targets involved in these pathways. Additionally, the benzimidazole moiety's ability to form stable complexes with nucleic acids has opened avenues for developing targeted therapies against cancer and infectious diseases.

The synthesis of 4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole involves multi-step organic transformations that highlight its synthetic utility. Key steps include chlorination of the benzimidazole ring followed by trifluoromethylation at the 2-position. These reactions require precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.

In conclusion,4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole (CAS No. 2338-29-6) represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its unique combination of halogenated substituents offers unparalleled opportunities for developing next-generation therapeutics. As research continues to uncover new applications for this compound and its derivatives,4,5,6,7-Tetrachloro-2-(Trifluoromethyl)-1H-Benzimidazole is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.

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